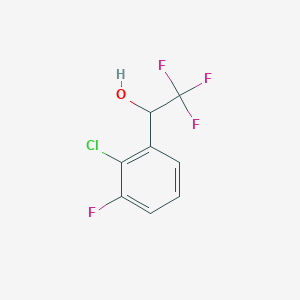

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Beschreibung

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a 2-chloro-3-fluorophenyl group attached to a trifluoroethanol moiety. Its structural features, including halogen substituents and fluorinated chains, make it valuable in drug discovery, particularly for central nervous system (CNS) targets where passive blood-brain barrier (BBB) penetration is critical .

Eigenschaften

Molekularformel |

C8H5ClF4O |

|---|---|

Molekulargewicht |

228.57 g/mol |

IUPAC-Name |

1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C8H5ClF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3,7,14H |

InChI-Schlüssel |

HMUIBCSMVGMJOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)Cl)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Rhodium-Catalyzed Transfer Hydrogenation

A patent (CN107641072B) details the use of rhodium complexes, such as [(S,S)-TsDPEN-RhCl] (IIIa), in tandem with formic acid and triethylamine as a hydrogen donor system. The reaction proceeds in toluene under reflux, achieving near-quantitative conversion of the ketone precursor. Key steps include:

-

Catalyst Loading : 0.066 mol% Rh(IIIa) relative to substrate.

-

Solvent System : Toluene with a 3:1 molar ratio of formic acid to triethylamine.

-

Workup : Aqueous quenching followed by silica gel chromatography (petroleum ether:ethyl acetate = 10:1) yields the product in 71% isolated yield.

This method’s enantiomeric excess (ee) exceeds 99%, as confirmed by chiral HPLC. The mechanism involves a metal-ligand bifunctional pathway, where formic acid serves as both proton and hydride donor.

Nucleophilic Trifluoromethylation

Introducing the trifluoromethyl group via nucleophilic substitution or addition reactions provides an alternative route.

Halothane-Mediated Trifluoromethylation

A PMC study describes the reaction of 2-chloro-1-(2-chloro-3-fluorophenyl)ethanone with 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) in the presence of sodium dithionite. The process involves:

-

Conditions : DMF solvent at 55°C for 5–6 hours.

-

Key Reagents : Sodium bicarbonate and sodium dithionite to stabilize intermediates.

This one-pot method leverages the electrophilicity of Halothane, with the dithionite acting as a radical initiator to facilitate C–CF₃ bond formation.

Direct Fluorination of Alcohol Precursors

Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® enable the conversion of hydroxy groups to fluorinated moieties.

DAST-Mediated Fluorination

EvitaChem’s documentation highlights the use of DAST to fluorinate 1-(2-chloro-3-fluorophenyl)ethanol. The protocol includes:

-

Reaction Setup : Anhydrous dichloromethane at −78°C to room temperature.

-

Stoichiometry : 1.2 equivalents of DAST relative to alcohol.

-

Challenges : Exothermic reactions require careful temperature control to avoid side products like elimination or over-fluorination.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Optimization Challenges and Solutions

Analyse Chemischer Reaktionen

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Trifluoroethanol vs. Trifluoromethylketones

- 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol : The hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets. Its acidity and lipophilicity make it a carboxylic acid surrogate in drug design .

- However, ketones may form hydrates in aqueous environments, mimicking carboxylates but with reduced bioavailability .

Data Table 1: Functional Group Impact

| Compound | Functional Group | pKa | LogP (Estimated) | Key Applications |

|---|---|---|---|---|

| Target Compound | Trifluoroethanol | ~12 | ~2.5 | CNS drug candidates |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Trifluoromethylketone | N/A | ~3.0 | Carboxylic acid mimic |

Substituent Effects on the Aromatic Ring

Halogen Position and Electronic Effects

- This compound : The 2-chloro and 3-fluoro substituents create a strong electron-withdrawing effect, enhancing the hydroxyl group’s acidity and directing electrophilic substitution reactions .

- 1-(4-Chloro-3-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-ol (C141) : Additional trifluoromethyl group increases lipophilicity (LogP ~3.5) and steric bulk, favoring metabolic stability but possibly reducing solubility .

Data Table 2: Substituent Comparisons

| Compound | Substituents | Molecular Weight | LogP (Estimated) |

|---|---|---|---|

| Target Compound | 2-Cl, 3-F | 228.57 | ~2.5 |

| 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-ol | 2-Cl | 210.57 | ~2.2 |

| C141 | 4-Cl, 3-F, 5-CF3 | 322.68 | ~3.5 |

Structural Isomerism and Chain Modifications

- 2-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol : The propan-2-ol chain introduces a tertiary alcohol, increasing steric hindrance and reducing hydrogen-bonding efficiency compared to the target compound’s primary alcohol. This may limit its utility in tight-binding enzymatic pockets .

- 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol: Replacement of fluorine with a methyl group decreases electronic withdrawal, lowering acidity (pKa ~13.5) and lipophilicity (LogP ~2.0) .

Biologische Aktivität

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound with significant potential in biological applications due to its unique structural features. The presence of trifluoromethyl and chloro substituents enhances its interaction with biological systems, making it a subject of interest in pharmacological and toxicological studies.

The compound's molecular formula is with a molecular weight of 226.55 g/mol. Its structure includes a trifluoromethyl group and a chloro-fluoro substituted phenyl ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.55 g/mol |

| CAS Number | 1824273-10-0 |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding. This compound has shown potential in enzyme inhibition studies and receptor modulation, which are essential for therapeutic applications.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been tested against enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, showing significant inhibition at concentrations around 50 μM .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays revealed that it can inhibit the growth of specific pathogens by disrupting their metabolic functions .

- Toxicological Assessments : Toxicity studies indicate that while the compound possesses biological activity, it also exhibits cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration during therapeutic development .

Case Studies

A recent study highlighted the efficacy of this compound in inhibiting the secretion of virulence factors in Enteropathogenic E. coli (EPEC). The compound was shown to downregulate key activators involved in the secretion system without completely inhibiting bacterial growth, suggesting a potential use as a therapeutic agent targeting bacterial virulence .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be systematically optimized?

Synthesis typically involves nucleophilic substitution or reduction of a ketone precursor. Key parameters include:

- Catalyst selection : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in aryl halide intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates and yields.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Monitoring : Use to track fluorinated intermediates and HPLC for purity assessment .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : , , and resolve structural features, such as the chloro-fluorophenyl group and trifluoroethanol moiety. is critical for confirming trifluoromethyl substitution .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+ ion at m/z 279.02) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in amber vials to prevent photodegradation. For long-term stability (-80°C), use anhydrous solvents (e.g., DMSO-d6) to avoid hydrolysis .

- Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute with aqueous buffers for biological assays. Vortexing and sonication (37°C) enhance dissolution .

Q. What are the primary reactivity pathways of this compound under basic or acidic conditions?

- Acidic conditions : The hydroxyl group may undergo esterification or dehydration to form trifluoroethylene derivatives.

- Basic conditions : Deprotonation of the hydroxyl group can lead to nucleophilic substitution at the chloro-fluorophenyl ring.

- Oxidation : Tertiary alcohols are resistant, but strong oxidants (e.g., PCC) may convert the -OH to a ketone .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure?

- Crystallization : Diffraction-quality crystals are obtained via slow evaporation in ethanol/water mixtures.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL refines positional and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids . Key metrics: R-factor < 0.05, bond-length accuracy ±0.002 Å .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes to induce enantioselectivity during ketone reduction.

- Chiral HPLC : Employ Chiralpak IA-3 columns (hexane:isopropanol = 90:10) to separate enantiomers and quantify ee (%) .

Q. How does the electronic effect of the trifluoromethyl group influence reaction kinetics?

- Electron-withdrawing effect : The -CF group reduces electron density at the phenyl ring, slowing electrophilic substitution but accelerating nucleophilic aromatic substitution.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying pH and temperature .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.